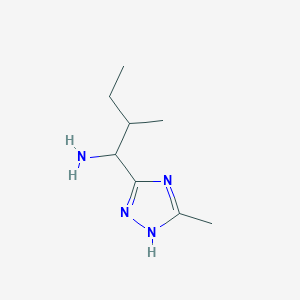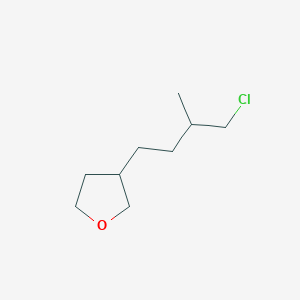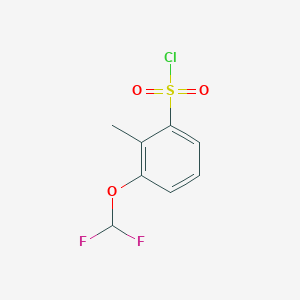![molecular formula C11H10Cl2OS B13218553 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C11H10Cl2OS and a molecular weight of 261.17 g/mol . It is characterized by the presence of a cyclopentanone ring substituted with a 3,5-dichlorophenylsulfanyl group. This compound is primarily used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3,5-dichlorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
3-[(3,5-Dichlorophenyl)sulfanyl]cyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a dichlorophenylsulfanyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10Cl2OS |
|---|---|
Poids moléculaire |
261.2 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10Cl2OS/c12-7-3-8(13)5-11(4-7)15-10-2-1-9(14)6-10/h3-5,10H,1-2,6H2 |
Clé InChI |
XSAVYSYWUISQSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)





![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)




